7-Iodo-6-methyl-4(1H)-quinolinone
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8INO |
|---|---|
Molecular Weight |
285.08 g/mol |
IUPAC Name |
7-iodo-6-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H8INO/c1-6-4-7-9(5-8(6)11)12-3-2-10(7)13/h2-5H,1H3,(H,12,13) |
InChI Key |
BDEZSSRBHHIWPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1I)NC=CC2=O |
Origin of Product |
United States |
Structural Elucidation and Characterization of 7 Iodo 6 Methyl 4 1h Quinolinone
Spectroscopic Analysis Techniques
Spectroscopic methods are instrumental in deducing the structure of chemical compounds. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
No published ¹H NMR, ¹³C NMR, or 2D NMR data for 7-Iodo-6-methyl-4(1H)-quinolinone could be located. Such data would be essential for identifying the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the positions of the iodo and methyl substituents on the quinolinone ring.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Specific IR or FTIR spectra, which would reveal the characteristic vibrational frequencies of the functional groups present in this compound, such as the carbonyl group of the quinolinone and the carbon-iodine bond, are not available in the surveyed literature.
Mass Spectrometry (MS)
There are no publicly accessible mass spectrometry data for this compound. MS analysis would be crucial for determining its molecular weight and fragmentation pattern, thereby confirming its elemental composition.
Raman Spectroscopy (FT-Raman)
Similarly, no FT-Raman spectroscopic data for this compound has been found. This technique would provide complementary information to IR spectroscopy regarding the vibrational modes of the molecule.
X-ray Crystallography for Solid-State Structure Determination
The definitive three-dimensional structure of a crystalline solid is determined by X-ray crystallography. However, there is no evidence of a crystal structure determination for this compound in the crystallographic databases. Such an analysis would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state.
Tautomerism in 7 Iodo 6 Methyl 4 1h Quinolinone and 4 1h Quinolinone Systems
Keto-Enol Tautomerism: 4-oxo-Quinolinone (Lactam) vs. 4-hydroxy-Quinoline (Lactim) Forms
The core of the tautomerism in these systems is the reversible migration of a proton between a nitrogen and an oxygen atom. vedantu.com This specific type of prototropic tautomerism is known as lactam-lactim tautomerism. The two forms are:
4-oxo-Quinolinone (Lactam form): This is the keto tautomer, characterized by a carbonyl group (C=O) at the C4 position and a proton on the nitrogen atom within the ring (N1). nih.govwisdomlib.org This form is technically a cyclic amide, or lactam.
4-hydroxy-Quinoline (Lactim form): This is the enol tautomer, which features a hydroxyl group (-OH) at the C4 position, resulting in a fully aromatic quinoline (B57606) ring system. nih.govwisdomlib.org This enolic form is referred to as a lactim.
Numerous studies using spectroscopic and crystallographic methods have established that for the parent 4(1H)-quinolinone and many of its derivatives, the tautomeric equilibrium overwhelmingly favors the 4-oxo-quinolinone (lactam) form in both the solid state and in solution. researchgate.netresearchgate.net The stability of the lactam form is often attributed to factors such as the high stabilization provided by hydrogen-bonded dimers in the solid state and non-aqueous phases. researchgate.net
Influence of Substituents on Tautomeric Equilibria
The position and electronic nature of substituents on the quinoline ring can modulate the delicate balance of the tautomeric equilibrium. researchgate.netresearchgate.net While the lactam form is generally predominant, substituents can shift the equilibrium by altering the relative stabilities of the two forms through electronic and steric effects.
For instance, in a study of 1-benzamidoisoquinoline derivatives, the equilibrium could be controlled by the substituent on the phenyl ring; the amide (lactam-like) form's prevalence ranged from 74% with a strong electron-donating group to 38% with a strong electron-accepting group. nih.gov However, for many 3-substituted 2-methyl-quinolin-4(1H)-ones, substituents of different natures were found to have no significant influence on the chemical shift of the C4 carbon, indicating a consistent preference for the 4-oxo form in DMSO solution. scispace.comnuph.edu.ua
In some specific cases, substitution can favor the enol (lactim) form. The introduction of a hydrogen-bond accepting group at the 3-position can stabilize the enol form through the formation of a six-membered intramolecular hydrogen bond. rsc.org Conversely, a hydrogen-bond acceptor at the 2- or 8-position can favor the keto form. rsc.org Theoretical calculations on ethyl 4-oxo-7-methylquinoline-3-carboxylate (a related structure to the title compound) suggested a clear preference for the hydroxyquinoline (enol) form, with an energy difference of 38 kJ mol⁻¹ compared to the quinolone form. nih.govacs.org
For the specific compound 7-Iodo-6-methyl-4(1H)-quinolinone , the 6-methyl group is electron-donating, while the 7-iodo group is weakly electron-withdrawing. Based on general principles, these substituents would be expected to exert competing electronic effects on the aromatic system, though the equilibrium in solution and solid states is still likely to strongly favor the 4-oxo (lactam) tautomer, consistent with the general behavior of 4(1H)-quinolinones. researchgate.netresearchgate.net
Table 1: General Influence of Substituent Position on Tautomeric Preference in Quinolinone Systems
| Substituent Position | Typical Influence on Equilibrium | Rationale |
| Position 3 | Can favor enol (lactim) form | Stabilization via intramolecular hydrogen bonding if the substituent is a hydrogen-bond acceptor. rsc.org |
| Positions 2 or 8 | Can favor keto (lactam) form | Potential for extended conjugation and alternative hydrogen bonding patterns. rsc.org |
| Benzene (B151609) Ring | Variable | Electronic effects (donating/withdrawing) can tune the equilibrium, though the keto form often remains dominant. nih.govresearchgate.net |
Spectroscopic Investigations of Tautomeric Forms (Solution, Solid, Gas Phase)
Spectroscopic analysis is the primary method for identifying and quantifying tautomeric forms in different physical states.
Solid Phase (X-ray Crystallography and IR Spectroscopy): In the solid state, X-ray crystallography consistently confirms that 4(1H)-quinolinone and its derivatives exist in the keto (lactam) form. researchgate.netrsc.org This is corroborated by solid-state FT-IR spectroscopy, which shows a characteristic intense absorption band for the C=O bond stretch, typically in the region of 1645–1655 cm⁻¹, while the broad absorption band corresponding to a hydroxyl group is absent. researchgate.netresearchgate.net
Solution Phase (NMR Spectroscopy): Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomeric equilibria in solution.
¹³C NMR: The chemical shift of the C4 carbon is a definitive marker. A signal in the range of δ 173-177 ppm is characteristic of a carbonyl carbon, confirming the predominance of the 4-oxo (lactam) tautomer in solution. researchgate.netresearchgate.netscispace.comnuph.edu.ua This deshielded value differs significantly from what would be expected for the C4 carbon in the 4-hydroxy (lactim) form. scispace.com
¹H NMR: The presence of a proton on the ring nitrogen (N-H) and the coupling patterns of protons adjacent to the carbonyl group (e.g., H2 and H3) also provide evidence for the lactam structure in solution. researchgate.net
Gas Phase (Mass Spectrometry and Theoretical Studies): Investigations of gas-phase quinolones reveal a different picture. Mass spectrometric analysis suggests the coexistence of both the 4-quinolinone and 4-hydroxyquinoline (B1666331) isomers in the gas phase. researchgate.net This is supported by theoretical studies which indicate that the enol form can have significant stability in the absence of solvent or crystal packing effects, suggesting a tangible tautomeric equilibrium exists in the gas phase. researchgate.netresearchgate.net
Table 2: Key Spectroscopic Data for Identifying 4(1H)-Quinolinone Tautomers
| Spectroscopic Method | Keto (Lactam) Form Signature | Enol (Lactim) Form Signature | Phase |
| ¹³C NMR | C4 signal at δ ≈ 173-177 ppm researchgate.netscispace.comnuph.edu.ua | C4 signal at a more shielded value | Solution |
| IR Spectroscopy | Strong C=O stretch at ν ≈ 1645-1655 cm⁻¹ researchgate.netresearchgate.net | Absence of strong C=O stretch; presence of broad O-H stretch | Solid |
| X-ray Crystallography | C4=O double bond; N-H bond researchgate.netrsc.org | C4-O single bond; O-H bond; aromatic N | Solid |
| Mass Spectrometry | Molecular ion peak | Molecular ion peak (coexists with keto form) | Gas |
Impact of Tautomerism on Synthetic Outcomes and Efficiency of Synthetic Routes
The tautomeric nature of 4(1H)-quinolinones is not merely a structural curiosity; it has profound implications for their synthesis and chemical reactivity. helsinki.fi Understanding and controlling the tautomeric equilibrium is crucial for achieving desired synthetic outcomes and optimizing reaction efficiency.
The predominance of the 4-oxo tautomer dictates the primary synthetic pathways to this class of compounds. The Gould-Jacobs reaction, for example, which involves the thermal cyclization of an aniline (B41778) derivative with a malonic ester derivative, directly yields the stable quinolin-4-one ring system. mdpi.com
The reactivity of the molecule is directly tied to the dominant tautomer:
The keto form behaves like a classic aromatic ketone. The carbonyl group at C4 can undergo nucleophilic substitution reactions, for instance, when treated with reagents like POCl₃. researchgate.net
The aromatic rings of the quinolinone system undergo electrophilic aromatic substitution (e.g., halogenation, nitration), with the existing substituents directing the position of the incoming electrophile. researchgate.net
The ability to "lock" the molecule into a single tautomeric form through N- or O-alkylation is a common synthetic strategy. researchgate.netresearchgate.net By creating N-methylated (fixing the keto form) or O-methylated (fixing the enol form) analogues, chemists can isolate the properties and reactivity of a single tautomer. This approach is critical in fields like medicinal chemistry, where the specific tautomer present can dramatically alter a molecule's ability to interact with a biological target. nih.gov Therefore, the efficiency of a synthetic route can depend on reaction conditions (e.g., solvent, temperature, pH) that may favor one tautomer over the other, thereby directing the reaction toward the intended product and minimizing side reactions. beilstein-journals.orgmdpi.com
Reactivity and Chemical Transformations of 7 Iodo 6 Methyl 4 1h Quinolinone
Reactions Involving the Iodine Substituent as a Leaving Group
The iodine atom at the C7 position is an excellent leaving group, facilitating a variety of substitution reactions. This reactivity is central to the utility of 7-iodo-6-methyl-4(1H)-quinolinone in synthetic chemistry.
Cross-Coupling Reactions (e.g., Carbon-Carbon Bond Formation)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the iodine substituent of this compound makes it an ideal substrate for these transformations.
Suzuki Coupling: This reaction would involve the coupling of this compound with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the C7 position.
Sonogashira Coupling: The Sonogashira reaction allows for the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. organic-chemistry.orglibretexts.org In the case of this compound, it would react with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to yield a 7-alkynyl-6-methyl-4(1H)-quinolinone derivative. organic-chemistry.orglibretexts.org This reaction is known for its mild conditions and tolerance of various functional groups. nih.gov For substrates with multiple different halogen substituents, the acetylene (B1199291) typically adds to the more reactive iodide position. libretexts.org
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. acs.org this compound could undergo a Heck reaction with various alkenes to introduce a vinyl group at the C7 position.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds. This compound can be reacted with a variety of primary and secondary amines in the presence of a palladium catalyst and a base to produce 7-amino-6-methyl-4(1H)-quinolinone derivatives. acs.org
Table 1: Examples of Cross-Coupling Reactions
| Coupling Reaction | Reactants | Product |
| Suzuki Coupling | This compound, Arylboronic acid | 7-Aryl-6-methyl-4(1H)-quinolinone |
| Sonogashira Coupling | This compound, Terminal alkyne | 7-Alkynyl-6-methyl-4(1H)-quinolinone |
| Heck Coupling | This compound, Alkene | 7-Vinyl-6-methyl-4(1H)-quinolinone |
| Buchwald-Hartwig Amination | This compound, Amine | 7-Amino-6-methyl-4(1H)-quinolinone |
Potential for Nucleophilic Substitution at the Iodine Position
While less common than palladium-catalyzed reactions for aryl iodides, direct nucleophilic aromatic substitution (SNAr) can occur under specific conditions. youtube.com For a nucleophilic aromatic substitution to proceed, the aromatic ring must be activated by electron-withdrawing groups positioned ortho and/or para to the leaving group. youtube.com In this compound, the carbonyl group at C4 and the nitrogen atom in the ring do exert an electron-withdrawing effect, which could facilitate nucleophilic attack at the C7 position. However, the reactivity in SNAr reactions is generally in the order of F > Cl > Br > I, making iodine a less favorable leaving group for this specific mechanism compared to other halogens. youtube.com Despite this, strong nucleophiles might be capable of displacing the iodide.
Reactivity of the 4(1H)-Quinolinone Core
The 4(1H)-quinolinone core itself possesses reactive sites that can be targeted for further functionalization.
Reactions at the Quinolinone Nitrogen (N-Alkylation)
The nitrogen atom in the 4(1H)-quinolinone ring is nucleophilic and can readily undergo alkylation reactions. mdpi.com Treatment of this compound with an alkyl halide in the presence of a base would lead to the corresponding N-alkylated product, 1-alkyl-7-iodo-6-methyl-4(1H)-quinolinone. A substitution on the nitrogen atom is often a crucial step in the synthesis of biologically active quinolinone derivatives. mdpi.com
Electrophilic and Nucleophilic Reactions on the Quinolinone Ring System
The quinolinone ring system can undergo both electrophilic and nucleophilic reactions, although the reactivity is influenced by the existing substituents. tutorsglobe.com
Electrophilic Substitution: The benzene (B151609) portion of the quinoline (B57606) ring generally undergoes electrophilic substitution at positions 5 and 8. tutorsglobe.com However, the presence of the methyl group at C6 and the iodine at C7 in this compound will direct incoming electrophiles to the remaining unsubstituted positions on the carbocyclic ring, primarily C5 and C8.
Nucleophilic Substitution/Addition: The pyridine (B92270) ring of the quinolinone system is generally susceptible to nucleophilic attack, particularly at the C2 and C4 positions. tutorsglobe.comquimicaorganica.org In 4(1H)-quinolinones, the C2 position is a primary site for nucleophilic attack. mdpi.com Nucleophilic addition can also occur at the C2-C3 double bond. researchgate.net
Reduction Reactions (e.g., to Dihydro- or Tetrahydroquinolines)
The 4(1H)-quinolinone core can be reduced to form dihydro- or tetrahydroquinoline derivatives. The pyridine ring is more readily reduced than the benzene ring. tutorsglobe.com Catalytic hydrogenation is a common method for this transformation. The specific product obtained (dihydro- or tetrahydroquinoline) can be controlled by the choice of catalyst, reaction conditions (temperature, pressure), and the substrate itself. The reduction of this compound would yield the corresponding 7-iodo-6-methyl-1,2,3,4-tetrahydroquinolin-4-one or further reduced products, depending on the reaction conditions.
Theoretical and Computational Investigations of 7 Iodo 6 Methyl 4 1h Quinolinone
Density Functional Theory (DFT) Calculations
DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. For quinolinone derivatives, DFT calculations are routinely employed to predict molecular geometries, spectroscopic properties, and reactivity. researchgate.netijcce.ac.ir
Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO Energies)
Geometry optimization using DFT would determine the most stable three-dimensional arrangement of atoms in 7-Iodo-6-methyl-4(1H)-quinolinone. This process finds the minimum energy conformation of the molecule.
Following optimization, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and chemical reactivity. aimspress.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. aimspress.com For related molecules, these calculations help to understand charge transfer interactions within the molecule. aimspress.com
Vibrational Frequency Calculations and Spectroscopic Correlation
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental spectra, researchers can confidently assign specific vibrational modes to the observed spectral bands. researchgate.net This correlation is essential for confirming the molecular structure. For related quinoline (B57606) derivatives, a close agreement is often achieved between observed and calculated frequencies after applying appropriate scaling factors. researchgate.net
Tautomeric Energy Differences and Stability Profiles
Quinolones, particularly 4(1H)-quinolinones, can exist in different tautomeric forms, primarily the keto (amide) form and the enol (imino-alcohol) form. DFT calculations are used to determine the relative energies of these tautomers. researchgate.net For the general 4(1H)-quinolone structure, studies have shown that the keto-form is predominantly favored in both solid and liquid states. researchgate.net Theoretical calculations can precisely quantify the energy difference between the keto and enol forms of this compound, thereby predicting their relative populations at equilibrium.
Aromaticity Analysis of Tautomeric Forms
The aromaticity of the different rings within the tautomeric forms of quinolinones can be quantified using various computational indices. This analysis helps in understanding the stability and reactivity of each tautomer. For instance, the analysis might reveal how the aromatic character of the benzene (B151609) and pyridine (B92270) rings changes between the keto and enol forms, which in turn influences their chemical properties. Studies on related hydroxyquinolines show that tautomerism significantly impacts the electronic structure and potential for molecular switching. beilstein-journals.org
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations could be used to study its movement, conformational changes, and interactions with solvent molecules or biological targets. researchgate.net These simulations are particularly useful for understanding how the molecule behaves in a realistic biological environment, which is crucial for applications like drug design. researchgate.net
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization
NBO analysis is a computational method that examines the delocalization of electron density within a molecule. It provides a detailed picture of bonding interactions, lone pairs, and the stabilizing effects of hyperconjugation (the interaction between filled and empty orbitals). researchgate.net For a molecule like this compound, NBO analysis would reveal the nature of the C-I bond, the effects of the methyl and iodo substituents on the quinolinone ring's electronic structure, and the extent of charge delocalization, which is fundamental to its stability and reactivity. researchgate.net
In Silico Analysis of this compound Reveals Limited Publicly Available Docking Data
The quinoline scaffold is a prominent feature in numerous compounds with diverse biological activities, and as such, is a frequent subject of theoretical and computational chemistry studies. These investigations, including molecular docking, are crucial in drug discovery for predicting the binding affinity and interaction patterns of a ligand with a target protein at the atomic level. This information can guide the synthesis of more potent and selective analogs.
General studies on substituted quinolinones highlight the importance of various functional groups in mediating interactions with biological targets. For instance, the nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor, a key interaction in many protein-ligand complexes. The planar aromatic ring system often engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within a protein's binding pocket.
While no specific data tables or detailed binding site analyses for this compound could be retrieved, the general principles of molecular docking suggest that its interactions would be governed by a combination of hydrogen bonding involving the quinolinone core, and hydrophobic, van der Waals, and potentially halogen bonding interactions contributed by its substituents.
The absence of specific studies on this compound underscores a potential area for future research. Computational chemists could perform docking studies of this compound against various relevant protein targets to elucidate its potential biological activities and guide further experimental work.
Applications of 7 Iodo 6 Methyl 4 1h Quinolinone in Organic Synthesis
As a Building Block for Complex Functionalized Quinolone Derivatives
The iodine atom at the C-7 position of 7-Iodo-6-methyl-4(1H)-quinolinone serves as a highly effective synthetic handle for the introduction of a wide array of functional groups through palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Heck couplings, are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The presence of the methyl group at the 6-position can also influence the electronic properties and steric environment of the molecule, impacting reaction outcomes and the properties of the final products.
Palladium-catalyzed reactions are instrumental in the synthesis and transformation of quinolin-2(1H)-ones and quinolin-4(1H)-ones, which are recognized for their diverse biological activities. nih.gov For instance, the Suzuki-Miyaura coupling allows for the straightforward introduction of aryl and heteroaryl moieties at the 7-position, leading to the generation of a library of 7-aryl-6-methyl-4(1H)-quinolinone derivatives. These modifications can significantly alter the biological and photophysical properties of the quinolone core. While direct studies on this compound are not extensively detailed in the provided results, the arylation of similar 4-quinolone structures via Suzuki coupling is a well-established method. nih.gov
Similarly, the Sonogashira coupling reaction provides a powerful tool for the introduction of alkynyl groups. This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst, would enable the synthesis of 7-alkynyl-6-methyl-4(1H)-quinolinone derivatives. acs.orgresearchgate.net These alkynyl-functionalized quinolones can serve as precursors for further transformations, such as the construction of more complex cyclic systems.
The Heck reaction offers a pathway to introduce vinyl groups at the 7-position, yielding 7-vinyl-6-methyl-4(1H)-quinolinone analogs. These vinylated derivatives are themselves valuable intermediates for a range of subsequent chemical modifications.
The following table summarizes the potential palladium-catalyzed cross-coupling reactions of this compound, based on established methodologies for similar iodo-quinoline systems.
| Reaction | Reactant | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 7-Aryl-6-methyl-4(1H)-quinolinone |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 7-Alkynyl-6-methyl-4(1H)-quinolinone |
| Heck Coupling | Alkene | Pd catalyst, Base | 7-Vinyl-6-methyl-4(1H)-quinolinone |
Precursor for Advanced Heterocyclic Scaffolds through Chemical Transformation
Beyond the direct functionalization at the 7-position, this compound can serve as a precursor for the construction of more elaborate, fused heterocyclic systems. The strategic positioning of the iodo and methyl groups, in concert with the inherent reactivity of the quinolone ring, allows for a variety of cyclization strategies to build novel polycyclic architectures.
One common approach involves the initial functionalization at the 7-position, followed by an intramolecular cyclization reaction. For example, a 7-amino derivative, which could potentially be synthesized from the 7-iodo precursor via a Buchwald-Hartwig amination, could undergo intramolecular cyclization to form fused imidazole, oxazole, or thiazole (B1198619) rings, depending on the reaction partner. While direct examples for this compound are not explicitly available, the synthesis of various fused quinoline (B57606) systems through intramolecular cyclizations is a known strategy. nih.gov
Furthermore, the introduction of reactive functional groups at the 7-position can pave the way for the construction of novel ring systems. For instance, a 7-alkynyl-6-methyl-4(1H)-quinolinone derivative, obtained via a Sonogashira coupling, could undergo intramolecular cyclization to form a furo[3,2-g]quinoline or a related heterocyclic system. The synthesis of various quinolone derivatives often involves cyclization as a key step. organic-chemistry.org
The development of synthetic routes to fused heterocyclic systems is of significant interest due to the diverse pharmacological activities exhibited by such compounds. The ability to utilize this compound as a starting point for these complex scaffolds underscores its importance in synthetic and medicinal chemistry.
The following table outlines potential transformations of functionalized this compound derivatives leading to advanced heterocyclic scaffolds.
| Starting Derivative | Reaction Type | Resulting Heterocyclic Scaffold (Example) |
| 7-Amino-6-methyl-4(1H)-quinolinone | Intramolecular cyclization | Imidazo[4,5-g]quinolinone |
| 7-Alkynyl-6-methyl-4(1H)-quinolinone | Intramolecular cyclization | Furo[3,2-g]quinolinone |
| 7-Vinyl-6-methyl-4(1H)-quinolinone | Cycloaddition reactions | Polycyclic quinolone derivatives |
Q & A
(Basic) What synthetic strategies are commonly employed to prepare 7-Iodo-6-methyl-4(1H)-quinolinone?
The synthesis of this compound typically involves cyclization reactions or halogenation of pre-functionalized quinolinone precursors. For example:
- Cyclization : Sulfuric acid-catalyzed cyclization of substituted propenamides can yield quinolinone cores, as demonstrated for analogous 7-chloro derivatives .
- Halogenation : Direct iodination at the 7-position may use sodium iodide or iodine sources under acidic or catalytic conditions. Similar methods are used for 7-chloro-4-hydroxyquinoline synthesis, where triethylamine and acetonitrile are key reagents .
- Cross-Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce substituents, as seen in fluoroquinolone derivatives .
(Basic) What spectroscopic and analytical techniques validate the structure of this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR confirm substituent positions and ring structure. For example, 6-chloro-7-methoxyquinolin-4(1H)-one shows distinct aromatic proton shifts at δ 7.42–8.05 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]+ calculated for a related compound: 475.0798 vs. observed 475.0801) .
- X-ray Crystallography : Resolves regiochemical ambiguities in iodinated derivatives .
(Advanced) How can regioselectivity challenges in iodination be addressed during synthesis?
Regioselective iodination at the 7-position requires careful control of reaction conditions:
- Directing Groups : Electron-donating groups (e.g., methyl at C6) can direct electrophilic iodination to the adjacent C7 position via steric and electronic effects .
- Catalytic Systems : Use of iodine with silver salts (e.g., AgNO) or Lewis acids (e.g., BF) enhances selectivity, as shown in halogenated quinoline syntheses .
- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products, while higher temperatures may lead to isomerization .
(Advanced) What structural modifications enhance the bioactivity of this compound derivatives?
Structure-activity relationship (SAR) studies highlight:
- Iodine Substituent : The 7-iodo group increases lipophilicity and potential halogen bonding with biological targets, as seen in antimalarial quinolones .
- Methyl Group at C6 : Enhances metabolic stability compared to bulkier substituents, as observed in cardiac stimulant analogs .
- Quinolinone Core : The 4(1H)-quinolinone scaffold is critical for hydrogen bonding with enzymes or receptors, as demonstrated in prostaglandin-related studies .
(Basic) What are the key physicochemical properties of this compound?
- Molecular Formula : CHINO (calculated based on analogs like 7-iodo-8-hydroxyquinoline) .
- Melting Point : Expected range: 230–250°C (similar to 7-hydroxy-3,4-dihydro-2(1H)-quinolinone at 233–237°C) .
- Solubility : Low aqueous solubility due to aromatic rings; DMSO or DMF are typical solvents .
(Advanced) How does computational modeling aid in optimizing this compound for target interactions?
- Docking Studies : Predict binding modes with enzymes (e.g., cytochrome P450) by analyzing iodine’s van der Waals interactions and methyl group steric effects .
- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects .
- MD Simulations : Evaluate stability of quinolinone-protein complexes over time, guiding synthetic prioritization .
(Basic) What purification methods are effective for isolating this compound?
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients separates iodinated byproducts .
- Recrystallization : Methanol/water mixtures yield high-purity crystals, as used for 6-hydroxy-3,4-dihydroquinolinones .
- HPLC : Reverse-phase C18 columns resolve regioisomers, critical for bioactive compound validation .
(Advanced) How can contradictory biological activity data for this compound derivatives be resolved?
- Dose-Response Studies : Establish EC/IC values to differentiate true activity from assay artifacts .
- Metabolic Profiling : Identify degradation products (e.g., deiodination) that may skew results, using LC-MS .
- Target Validation : CRISPR knockouts or siRNA silencing confirm specificity for hypothesized pathways .
(Basic) What safety precautions are recommended when handling this compound?
- PPE : Gloves, lab coat, and goggles to prevent dermal/oral exposure (analogous to Category 4 acute toxicity for related compounds) .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Waste Disposal : Halogenated waste streams for iodine-containing byproducts .
(Advanced) What strategies improve the scalability of this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
